
Selenomethionine Se-75, DL-
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Overview
Description
Selenomethionine Se-75, DL- is a radiolabeled form of selenomethionine, an amino acid that contains selenium instead of sulfur. This compound is used in various scientific and medical applications due to its unique properties. Selenomethionine is naturally found in foods such as Brazil nuts, cereal grains, soybeans, and grassland legumes . The radiolabeled version, Selenomethionine Se-75, is particularly useful in diagnostic imaging and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenomethionine Se-75 can be synthesized through the incorporation of selenium-75 into methionine. The process involves the substitution of sulfur in methionine with selenium-75. This can be achieved through various chemical reactions, including the use of selenium dioxide or selenous acid as selenium sources .
Industrial Production Methods
Industrial production of Selenomethionine Se-75 involves the use of high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) to ensure the purity and specific activity of the compound . The production process is carefully controlled to maintain the integrity of the radiolabeled selenium.
Chemical Reactions Analysis
Types of Reactions
Selenomethionine Se-75 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, and its antioxidant activity arises from its ability to deplete reactive oxygen species .
Common Reagents and Conditions
Common reagents used in the reactions involving Selenomethionine Se-75 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to prevent the degradation of the radiolabeled selenium.
Major Products Formed
The major products formed from the reactions of Selenomethionine Se-75 depend on the specific reaction conditions. For example, oxidation reactions may produce selenoxide derivatives, while reduction reactions can yield selenol compounds .
Scientific Research Applications
Selenomethionine Se-75 has a wide range of scientific research applications:
Chemistry: Used in the study of selenium-containing compounds and their reactivity.
Industry: Utilized in the production of selenium-enriched supplements and food products.
Mechanism of Action
Selenomethionine Se-75 exerts its effects primarily through its antioxidant properties. It depletes reactive oxygen species and aids in the formation and recycling of glutathione, an important antioxidant in the body . The compound is incorporated into proteins in place of methionine, which helps in the study of protein structures and functions .
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: Another selenium-containing amino acid that is incorporated into specific proteins as directed by the genetic code.
Methylselenocysteine: A selenium compound found in certain plants and used in cancer research.
Selenocystamine: Known for its anti-ferroptotic activity and potential neuroprotective effects.
Uniqueness
Selenomethionine Se-75 is unique due to its radiolabeled nature, which makes it particularly useful in diagnostic imaging and research. Its ability to be incorporated into proteins without altering their structure or function sets it apart from other selenium compounds .
Properties
CAS No. |
7246-06-2 |
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Molecular Formula |
C5H11NO2Se |
Molecular Weight |
192.07 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4 |
InChI Key |
RJFAYQIBOAGBLC-ZEMBQCNESA-N |
SMILES |
C[Se]CCC(C(=O)O)N |
Isomeric SMILES |
C[75Se]CC[C@@H](C(=O)O)N |
Canonical SMILES |
C[Se]CCC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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